molecular formula C15H12BrN B1438217 3-bromo-1-methyl-2-phenyl-1H-indole CAS No. 609844-40-8

3-bromo-1-methyl-2-phenyl-1H-indole

Cat. No. B1438217
M. Wt: 286.17 g/mol
InChI Key: SOYJVFMQOKCVQX-UHFFFAOYSA-N
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Description

3-bromo-1-methyl-2-phenyl-1H-indole is a chemical compound that belongs to the class of indoles. Indoles are aromatic heterocyclic compounds that contain a five-membered pyrrole ring fused to a six-membered benzene ring . The phenyl ring in the title compound makes a dihedral angle with the mean plane of the indole system .


Synthesis Analysis

The synthesis of 3-bromo-1-methyl-2-phenyl-1H-indole and its analogs often involves the Fisher indole synthesis reaction of propiophenone with appropriately substituted phenylhydrazine hydrochloride . This is followed by the insertion of the appropriate benzyl or benzoyl fragment .


Molecular Structure Analysis

The molecular structure of 3-bromo-1-methyl-2-phenyl-1H-indole is characterized by a dihedral angle between the phenyl ring and the mean plane of the indole ring system . The molecular structure is stabilized by C—H⋯O hydrogen bonds .


Chemical Reactions Analysis

3-bromo-1-methyl-2-phenyl-1H-indole has been reported to react with nitrogen dioxide or with nitrous acid (NaNO2 -CH3COOH) in benzene . It is also reported to react with malondialdehyde (MDA) and 4-hydroxyalkenals to afford a stable chromophore with intense maximal absorbance at 586nm .

Scientific Research Applications

  • Cancer Research

    • Indole derivatives have been found to have potential applications in the treatment of cancer . They have been used as biologically active compounds for the treatment of cancer cells .
    • The specific methods of application or experimental procedures vary widely depending on the type of cancer and the specific derivative being used. In general, these compounds are often tested in vitro using cancer cell lines and in vivo using animal models .
    • The results or outcomes obtained also vary. Some indole derivatives have been found to inhibit the growth of certain types of cancer cells .
  • Antimicrobial Research

    • Indole derivatives have also been used in the treatment of various microbial infections .
    • The methods of application typically involve in vitro testing against various types of bacteria and fungi .
    • The results have shown that some indole derivatives have significant antimicrobial activity .
  • Treatment of Various Disorders

    • Indole derivatives have been used in the treatment of various disorders in the human body .
    • The methods of application and the results obtained would depend on the specific disorder being treated .
  • Anti-inflammatory Research

    • Some indole derivatives, such as indomethacin analogs, have been synthesized and assessed for their in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity .
  • Antiviral Research

    • Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • The methods of application typically involve in vitro testing against various types of viruses .
    • The results have shown that some indole derivatives have significant antiviral activity .
  • Antidiabetic Research

    • Indole derivatives have also been used in the treatment of diabetes .
    • The methods of application and the results obtained would depend on the specific derivative being used .
  • Anti-HIV Research

    • Indole derivatives have shown potential as anti-HIV agents . For example, certain indole derivatives have been prepared and reported as anti-HIV agents .
    • The methods of application typically involve in vitro testing against the HIV virus .
    • The results have shown that some indole derivatives have significant anti-HIV activity .
  • Antioxidant Research

    • Indole derivatives have also been used in antioxidant research .
    • The methods of application and the results obtained would depend on the specific derivative being used .
  • Antitubercular Research

    • Indole derivatives have shown potential as antitubercular agents .
    • The methods of application typically involve in vitro testing against the tuberculosis bacteria .
    • The results have shown that some indole derivatives have significant antitubercular activity .
  • Antimalarial Research

    • Indole derivatives have also been used in the treatment of malaria .
    • The methods of application and the results obtained would depend on the specific derivative being used .
  • Anticholinesterase Research

    • Indole derivatives have shown potential as anticholinesterase agents .
    • The methods of application typically involve in vitro testing against cholinesterase .
    • The results have shown that some indole derivatives have significant anticholinesterase activity .

Future Directions

Future research on 3-bromo-1-methyl-2-phenyl-1H-indole could focus on its potential applications in the design of new anticancer agents . Additionally, further studies could explore its reactivity with other chemical species and its potential uses in the synthesis of biologically active compounds .

properties

IUPAC Name

3-bromo-1-methyl-2-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN/c1-17-13-10-6-5-9-12(13)14(16)15(17)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYJVFMQOKCVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-methyl-2-phenyl-1H-indole

CAS RN

609844-40-8
Record name 3-bromo-1-methyl-2-phenyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Baglai, V Maraval, C Bijani, N Saffon-Merceron… - scholar.archive.org
… 3-bromo-1-methyl-2-phenyl-1H-indole (1). To a solution of 1-ethyl-2-phenyl-1H-indole (1.0 g, 4.52 mmol) in CHCl3 (50 mL) at 0 C was added N-bromosuccinimide (0.845 g, 4.75 mmol) …
Number of citations: 0 scholar.archive.org
WK Chow - 2014 - theses.lib.polyu.edu.hk
A proper ligand design was found to be very important for substantial improvement in metal-catalyzed coupling reactions. After recognizing the preliminary relationship between the …
Number of citations: 1 theses.lib.polyu.edu.hk
MF Ibad, DS Zinad, M Hussain, A Ali, A Villinger… - Tetrahedron, 2013 - Elsevier
Arylated 1-methyl-1H-indoles were prepared by Suzuki–Miyaura cross-coupling reactions of 2,3-dibromo-1-methyl-1H-indole and 2,3,6-tribromo-1-methyl-1H-indole. The reactions …
Number of citations: 23 www.sciencedirect.com

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